![molecular formula C16H13F3N2O2 B7585296 N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a selective inhibitor of the tyrosine kinase enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival.
Wirkmechanismus
TAK-659 selectively inhibits the tyrosine kinase enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. The inhibition of tyrosine kinase by TAK-659 leads to the suppression of various signaling pathways, including the B-cell receptor signaling pathway and the Toll-like receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, which is the basis for the potential therapeutic applications of TAK-659 in various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the regulation of various cellular processes, including cell growth, differentiation, and survival. The inhibition of tyrosine kinase by TAK-659 leads to the suppression of various signaling pathways, including the B-cell receptor signaling pathway and the Toll-like receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, which is the basis for the potential therapeutic applications of TAK-659 in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its selectivity for tyrosine kinase, which makes it a potentially effective therapeutic agent for the treatment of various diseases. In addition, TAK-659 has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, there are also some limitations associated with the use of TAK-659 in lab experiments, including its potential toxicity and the need for further optimization of the dosage and delivery methods.
Zukünftige Richtungen
There are several future directions related to TAK-659 that are currently being explored. One of the major areas of research is the optimization of the dosage and delivery methods for TAK-659, which will help to improve its therapeutic efficacy and reduce its potential toxicity. In addition, there is ongoing research to explore the potential therapeutic applications of TAK-659 in other diseases, including autoimmune diseases and inflammatory disorders. Finally, there is also ongoing research to explore the potential combination therapies involving TAK-659 and other therapeutic agents to improve its efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of TAK-659 involves a multistep process that includes the reaction of 2-pyridinecarboxylic acid with 2-bromo-5-(trifluoromethyl)phenol to form the corresponding ester. The ester is then reacted with cyclopropanecarboxylic acid to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to increase the yield and purity of the compound, and several analytical techniques have been used to confirm the identity and purity of the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The selective inhibition of tyrosine kinase by TAK-659 has been shown to have a significant impact on the regulation of various cellular processes, including cell growth, differentiation, and survival. TAK-659 has been shown to be effective in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. In addition, TAK-659 has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)10-3-4-14(22)13(6-10)21-15(23)12-7-11(12)9-2-1-5-20-8-9/h1-6,8,11-12,22H,7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSXCYYIRZGKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

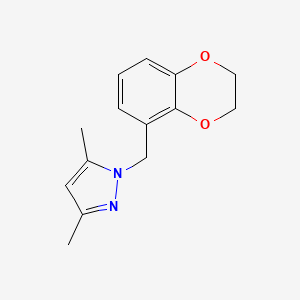
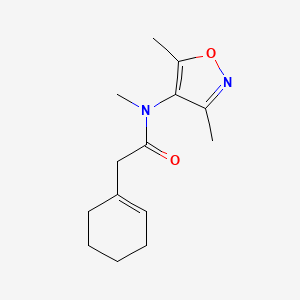
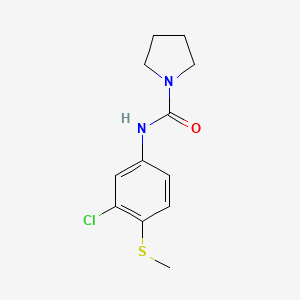
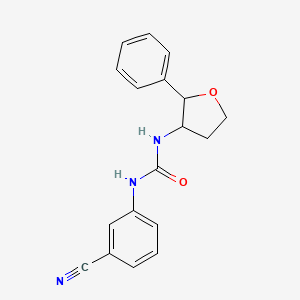
![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)
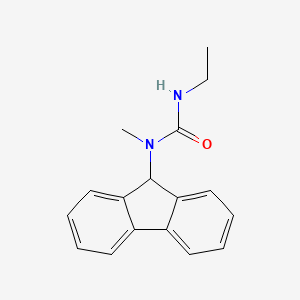
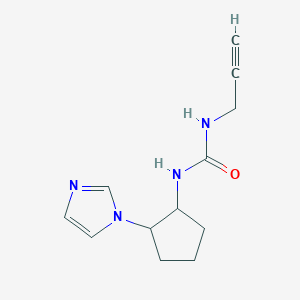
![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)